![molecular formula C11H14O2 B1334462 3-(3,4-dimethylphenyl)propanoic Acid CAS No. 25173-76-6](/img/structure/B1334462.png)
3-(3,4-dimethylphenyl)propanoic Acid
Overview
Description
3-(3,4-Dimethylphenyl)propanoic Acid is a chemical compound with the CAS Number: 25173-76-6. It has a molecular weight of 178.23 and its IUPAC name is 3-(3,4-dimethylphenyl)propanoic acid . It is stored at room temperature and is in solid form .
Molecular Structure Analysis
The molecular formula of 3-(3,4-dimethylphenyl)propanoic Acid is C11H14O2 . The InChI code is 1S/C11H14O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
3-(3,4-dimethylphenyl)propanoic Acid is a solid at room temperature . It has a molecular weight of 178.23 .Scientific Research Applications
Antimicrobial Candidates Development
3-(3,4-dimethylphenyl)propanoic Acid derivatives have been synthesized as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . These derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
Drug Discovery
3-(3,4-dimethylphenyl)propanoic Acid is a small molecule that has been used in the field of drug discovery . It’s a part of the phenylpropanoic acids class of organic compounds, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Complex Formation with Copper (II)
3-(3,4-dimethylphenyl)propanoic Acid forms complex with copper (II) . This property could be useful in various fields such as catalysis, materials science, and biochemistry.
Inducing γ Globin Gene Expression
3-(3,4-dimethylphenyl)propanoic Acid has been used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
Synthesis of Esters
3-(3,4-dimethylphenyl)propanoic Acid can be used to produce esters . This could be useful in the synthesis of various organic compounds.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that the compound belongs to the class of organic compounds known as phenylpropanoic acids . These compounds typically have a structure containing a benzene ring conjugated to a propanoic acid .
Pharmacokinetics
It is noted that the compound has high gastrointestinal (gi) absorption and is bbb permeant .
properties
IUPAC Name |
3-(3,4-dimethylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEOAGCWJWUKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397632 | |
Record name | 3-(3,4-dimethylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)propanoic Acid | |
CAS RN |
25173-76-6 | |
Record name | 3-(3,4-dimethylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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